molecular formula C14H16N4O3S B023492 N(4)-Acetylsulfamethazine CAS No. 100-90-3

N(4)-Acetylsulfamethazine

Cat. No. B023492
CAS RN: 100-90-3
M. Wt: 320.37 g/mol
InChI Key: LJKAKWDUZRJNPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N(4)-Acetylsulfamethazine can be synthesized as a metabolite through the acetylation of sulfamethazine. This process has been observed in biological systems, including humans and animals, where sulfamethazine undergoes metabolic transformations to form N(4)-acetylsulfamethazine among other metabolites. Studies involving the administration of 14C-sulfamethazine to animals have enabled the isolation and identification of N(4)-acetylsulfamethazine in tissues and excreta, showcasing its formation as part of the drug's metabolic pathway (Paulson et al., 1981).

Molecular Structure Analysis

N(4)-Acetylsulfamethazine's molecular structure has been studied through various analytical techniques, including mass spectrometry and liquid chromatography. These studies provide insights into the molecular configuration and stability of N(4)-acetylsulfamethazine, essential for understanding its environmental and biological interactions (García-Galán et al., 2012).

Chemical Reactions and Properties

The chemical behavior of N(4)-Acetylsulfamethazine, including its reactivity and degradation pathways, has been explored in environmental studies. For instance, its biodegradation potential in water bodies has been assessed to understand its persistence and potential impacts on aquatic ecosystems (García-Galán et al., 2012).

Physical Properties Analysis

The physical properties of N(4)-Acetylsulfamethazine, such as solubility and stability, play a crucial role in its environmental fate. Studies on its accumulation and distribution in poultry waste highlight the persistence of such compounds in agricultural settings, impacting their potential environmental re-entry and bioaccumulation (Zhanteng et al., 2021).

Chemical Properties Analysis

The chemical properties of N(4)-Acetylsulfamethazine, including its interaction with other substances and its breakdown products, are crucial for assessing its pharmacokinetic behaviors and environmental impacts. Research on the detection of N(4)-Acetylsulfamethazine residues in environmental samples using advanced analytical methods provides essential data for understanding its chemical properties and behavior in various matrices (Grant et al., 2003).

Scientific Research Applications

  • Veal Calf and Swine Tissue Studies : N(4)-Acetylsulfamethazine is utilized in determining sulfamethazine and its metabolites in veal calf depletion studies and swine tissues (Matusik et al., 1987).

  • Medical Research : It's used in medical research for its ability to inhibit acetylcholinesterase, an enzyme involved in the synthesis of acetylcholine (Nouws et al., 1986).

  • Compound Identification in Swine : The compound plays a role in identifying compounds in swine tissues and excreta (Paulson et al., 1981).

  • Assessing Acetyltransferase Activity : It is also used to determine acetyltransferase activity in blood and urine samples (Lang et al., 1986).

  • Determining Acetylator Status : N(4)-Acetylsulfamethazine is crucial in determining sulfamethazine acetylator status, differentiating between "slow" and "fast" acetylators (Whelpton et al., 1981).

  • Pharmacological Activity : It may be pharmacologically active or function as intermediates in toxic metabolic pathways (Chapron et al., 1980).

  • Veterinary Drug Metabolism : This metabolite is predominantly observed in mice plasma and urine for veterinary drug sulfamethazine studies (Hanwe, 2015).

  • Environmental Water Studies : N4-acetylsulfamethazine and N4-acetylsulfapyridine, metabolites of commonly used sulfonamides in human and veterinary medicine, are studied in environmental water degradation research (García-Galán et al., 2012).

  • Fish Muscle Sample Analysis : A method for determining sulfamethazine and N(4)-Acetylsulfamethazine in fish muscles has been developed, important in food safety research (Jianzhong, 2005).

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAKWDUZRJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142848
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4)-Acetylsulfamethazine

CAS RN

100-90-3
Record name N4-Acetylsulfamethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfamethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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